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Compound of Interest

Compound Name:
2-((p-

Aminophenyl)sulphonyl)ethanol

Cat. No.: B1266255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-((p-aminophenyl)sulfonyl)ethanol

and its key derivatives, the N-acetyl and p-nitro analogs. This analysis is crucial for the

identification, characterization, and quality control of these compounds, which are of significant

interest in medicinal chemistry due to their structural similarity to antibacterial sulfonamides.

Executive Summary
Spectroscopic analysis reveals distinct electronic and vibrational signatures for 2-((p-

aminophenyl)sulfonyl)ethanol and its derivatives, enabling their differentiation. The parent

compound exhibits characteristic absorptions corresponding to the primary amine and sulfonyl

groups. Acetylation of the amine leads to a downfield shift of aromatic protons in ¹H NMR and

the appearance of a carbonyl stretch in the IR spectrum. Conversely, the electron-withdrawing

nitro group in the p-nitro derivative causes a more significant downfield shift of aromatic protons

and introduces characteristic nitro group vibrations in the IR spectrum. These spectral

distinctions are critical for monitoring chemical transformations and confirming the identity of

these compounds in drug discovery and development workflows.
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The following tables summarize the key spectroscopic data for 2-((p-

aminophenyl)sulfonyl)ethanol and its N-acetyl and p-nitro derivatives. Data for the parent

compound and its derivatives are based on typical values for similarly substituted aromatic

sulfonamides and may be supplemented with predicted values where direct experimental data

is unavailable.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted/Typical)
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Table 2: IR, UV-Vis, and Mass Spectrometry Data
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Compound
Key IR Absorptions
(cm⁻¹)

UV-Vis λmax (nm)
Mass Spec (m/z)
[M+H]⁺

2-((p-

Aminophenyl)sulfonyl)

ethanol

3400-3300 (N-H),

1330-1300 & 1160-

1140 (SO₂)

~265 202.05

2-((p-

Acetylaminophenyl)sul

fonyl)ethanol

3300 (N-H), 1680

(C=O), 1330-1300 &

1160-1140 (SO₂)

~270 244.06
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Nitrophenyl)sulfonyl)et

hanol

1530-1500 & 1350-

1330 (NO₂), 1330-

1300 & 1160-1140

(SO₂)

~275 232.03

Experimental Protocols
Detailed experimental protocols for the spectroscopic analyses are provided below. These are

generalized procedures and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical

parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient

number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. Proton

decoupling is typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
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internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a

small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and

press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used

for direct analysis of the solid powder.

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile) to an approximate concentration of 10-5 M.

Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of

approximately 200-400 nm using a dual-beam spectrophotometer. Use the same solvent as

a reference.

Data Analysis: Determine the wavelength of maximum absorption (λmax).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) for polar molecules. The sample is

typically dissolved in a solvent like methanol or acetonitrile with a small amount of formic

acid to promote protonation.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any

significant fragment ions.
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Biological Activity and Signaling Pathway
2-((p-Aminophenyl)sulfonyl)ethanol is a structural analog of sulfanilamide, a well-known

antibacterial agent. Sulfonamides act as competitive inhibitors of the bacterial enzyme

dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid,

an essential nutrient for bacterial growth and replication.[3][4][5] By blocking this pathway,

sulfonamides exhibit a bacteriostatic effect.[1] Given its structural similarity, 2-((p-

aminophenyl)sulfonyl)ethanol is predicted to exert its antibacterial activity through the same

mechanism.

The inhibition of the folate synthesis pathway is a key mechanism for the antibacterial action of

sulfonamides. Dihydropteroate synthase (DHPS) is a critical enzyme in this pathway,

responsible for the condensation of para-aminobenzoic acid (PABA) and dihydropteridine

pyrophosphate to form dihydropteroate.[6] Sulfonamides, including 2-((p-

aminophenyl)sulfonyl)ethanol, mimic the structure of PABA and competitively inhibit DHPS,

thereby halting the production of folic acid and ultimately inhibiting bacterial growth.[3][6]

Below is a diagram illustrating the bacterial folate synthesis pathway and the inhibitory action of

sulfonamide drugs.
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Caption: Bacterial folate synthesis pathway and the inhibitory site of 2-((p-

aminophenyl)sulfonyl)ethanol.

Experimental Workflow for Antibacterial Activity
Screening
To validate the predicted antibacterial activity of 2-((p-aminophenyl)sulfonyl)ethanol and its

derivatives, a standard workflow involving minimum inhibitory concentration (MIC)

determination can be employed.

Antibacterial Screening Workflow
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the

synthesized compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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